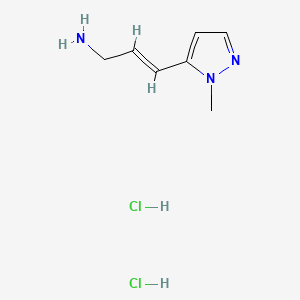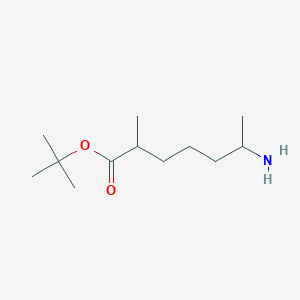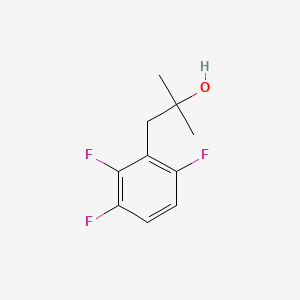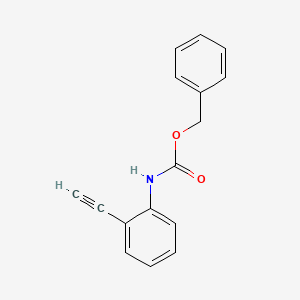
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an oxan-4-yl group attached to a 2H-1,2,3-triazol-4-amine moiety, with the hydrochloride salt form enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the oxan-4-yl group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction. The purification process often involves recrystallization or chromatography techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(oxan-4-yl)morpholine hydrochloride
- 2-(oxan-4-yl)pyrrolidine hydrochloride
Uniqueness
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both the triazole and oxan-4-yl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13ClN4O |
|---|---|
Peso molecular |
204.66 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c8-7-5-9-11(10-7)6-1-3-12-4-2-6;/h5-6H,1-4H2,(H2,8,10);1H |
Clave InChI |
DNIJTPFYLATETE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N2N=CC(=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


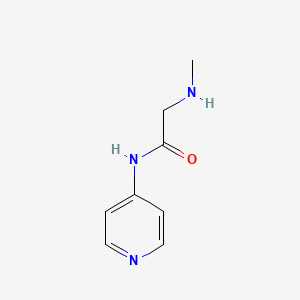
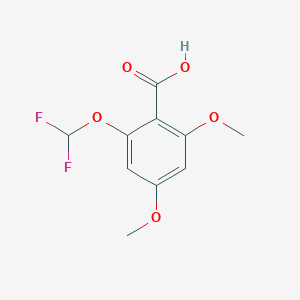
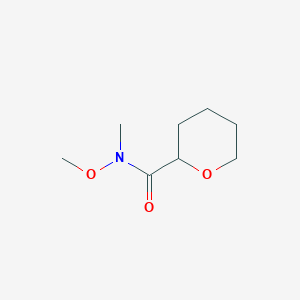


![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)

![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
